Ethyl 2-(7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)-2-methylpropanoate
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Overview
Description
Ethyl 2-(7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)-2-methylpropanoate is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines.
Preparation Methods
The synthesis of Ethyl 2-(7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)-2-methylpropanoate typically involves the reaction of 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine with ethyl 2-bromo-2-methylpropanoate under basic conditions. The reaction is carried out in an inert atmosphere to prevent any side reactions. Industrial production methods may involve the use of deep eutectic solvents (DES) to provide a benign environment, high yield, and scalable production .
Chemical Reactions Analysis
Ethyl 2-(7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.
Scientific Research Applications
Ethyl 2-(7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)-2-methylpropanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer activities.
Medicine: It is explored for its potential use in drug development, particularly for its anti-inflammatory and antitumor properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application being studied .
Comparison with Similar Compounds
Ethyl 2-(7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)-2-methylpropanoate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives such as:
- 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
- 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
- 7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications. The uniqueness of this compound lies in its specific substituents, which confer distinct properties and potential uses .
Properties
Molecular Formula |
C13H16ClN3O2 |
---|---|
Molecular Weight |
281.74 g/mol |
IUPAC Name |
ethyl 2-(7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)-2-methylpropanoate |
InChI |
InChI=1S/C13H16ClN3O2/c1-5-19-12(18)13(3,4)9-7-10(14)17-11(15-9)6-8(2)16-17/h6-7H,5H2,1-4H3 |
InChI Key |
XKDZHPLUYLBILL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)C1=NC2=CC(=NN2C(=C1)Cl)C |
Origin of Product |
United States |
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